

Biological potential of the quinoline carbohydrazide scaffold

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Compound of Interest

Compound Name: Quinoline-4-carbohydrazide

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An In-depth Technical Guide to the Biological Potential of the Quinoline Carbohydrazide Scaffold

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The quinoline ring is a privileged heterocyclic scaffold that constitutes the core of numerous therapeutic agents. When functionalized with a carbohydrazide moiety (-CONHNH₂), the resulting quinoline carbohydrazide scaffold emerges as a versatile pharmacophore with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological potential, and structure-activity relationships of quinoline carbohydrazide derivatives. It details their significant anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, supported by quantitative data from various studies. Furthermore, this document outlines key experimental protocols for the synthesis and biological evaluation of these compounds and visualizes critical workflows and mechanisms of action to serve as a resource for researchers in the field of medicinal chemistry and drug discovery.

Introduction to the Quinoline Carbohydrazide Scaffold

Quinoline, a fused bicyclic heterocycle of a benzene and a pyridine ring, is a structural motif found in a wide array of natural products and synthetic compounds with significant

pharmacological value.[1][2] The incorporation of a carbohydrazide group introduces additional hydrogen bond donors and acceptors, enhancing the molecule's ability to interact with biological targets.[3] This unique combination gives rise to a scaffold with diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and antioxidant effects.[4][5] The versatility of the quinoline carbohydrazide core allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile and making it a highly attractive starting point for the design and development of novel therapeutic agents.[1][6]

Synthetic Strategies

The synthesis of the quinoline carbohydrazide scaffold typically begins with a quinoline carboxylic acid derivative. A common and efficient approach involves a multi-step reaction sequence.

General Synthetic Pathway:

- **Esterification:** The quinoline carboxylic acid (e.g., quinoline-3-carboxylic acid or quinoline-4-carboxylic acid) is first converted to its corresponding ethyl ester. This is often achieved by refluxing the acid in ethanol in the presence of a catalytic amount of sulfuric acid.[7]
- **Hydrazinolysis:** The resulting ethyl quinoline carboxylate is then treated with hydrazine hydrate.[4][7] This reaction, typically performed by refluxing in a solvent like ethanol or methanol, substitutes the ethoxy group with a hydrazinyl group (-NHNH₂) to yield the core quinoline carbohydrazide.[4][8]
- **Derivatization (Schiff Base Formation):** The terminal amino group of the carbohydrazide is highly reactive and can be readily condensed with various aromatic or aliphatic aldehydes and ketones. This condensation reaction, often catalyzed by a few drops of glacial acetic acid or piperidine in a solvent like ethanol, yields N'-arylidene or N'-alkylidene carbohydrazide derivatives, commonly known as Schiff bases.[9][10] This final step is crucial for generating a diverse library of compounds for biological screening.

A representative synthetic workflow is visualized below.

Caption: General synthetic workflow for quinoline carbohydrazide derivatives.

Biological Potential and Mechanisms of Action

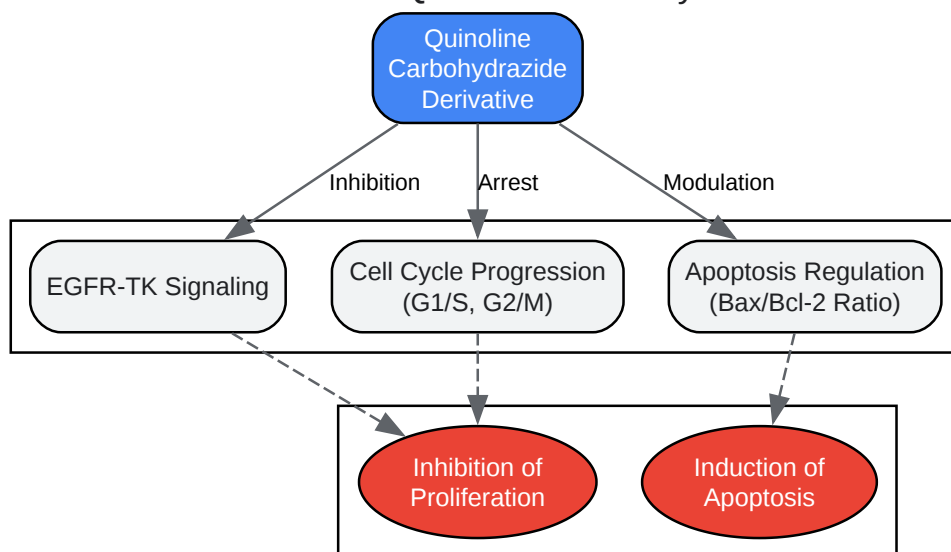
Anticancer Activity

The quinoline carbohydrazide scaffold is a prominent feature in the design of novel anticancer agents.[6][11] Derivatives have demonstrated significant cytotoxic and antiproliferative activity against a wide range of human cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), colon (HCT116), liver (HepG2), and leukemia (K562, THP-1).[4][7][12][13]

Mechanisms of Action:

- **Enzyme Inhibition:** A key mechanism is the inhibition of protein kinases crucial for cancer cell signaling. Certain 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids have been identified as potent inhibitors of the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK).[7] For instance, some derivatives show inhibitory activity (IC50) nearly equipotent to the standard drug Lapatinib.[7]
- **Apoptosis Induction:** Many quinoline carbohydrazide derivatives induce programmed cell death (apoptosis) in cancer cells. This is often achieved through a caspase-dependent pathway.[14][15] Studies have shown that these compounds can increase the expression ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 and lead to the cleavage of caspase-3.[15] Some derivatives have been observed to induce apoptosis in a dose-dependent manner.[16]
- **Cell Cycle Arrest:** These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific phases. Arrest at the G1, S, or G2/M phase prevents the cell from dividing and propagating.[11][13] For example, one quinoline hydrazide was found to induce G1 cell cycle arrest and upregulate the p27kip1 cell cycle regulating protein.[11]

Anticancer Mechanisms of Quinoline Carbohydrazide Derivatives



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Caption: Anticancer mechanisms of quinoline carbohydrazide derivatives.

Antimicrobial Activity

Quinoline carbohydrazide derivatives have demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.[9][12]

- **Antibacterial Activity:** These compounds have been tested against both Gram-positive (e.g., *Staphylococcus aureus*) and Gram-negative bacteria (e.g., *Escherichia coli*).[17] Some fluorine-containing hybrid Schiff bases showed good antibacterial activity, with one compound inhibiting the growth of *Staphylococcus aureus* at a Minimum Inhibitory Concentration (MIC) of 340 µg/mL.[9] Other studies have reported MIC values ranging from 6.25 to 100 µg/mL against various pathogenic strains.[12] Metal complexes of these ligands, particularly with cadmium and copper, have shown enhanced antibacterial effects.[17]
- **Antifungal Activity:** The scaffold has also proven effective against fungal pathogens like *Aspergillus niger* and *Candida albicans*. [9][17]

- **Antitubercular Activity:** Specific derivatives of 4-hydroxy-8-trifluoromethyl-quinoline carbohydrazide have shown promising activity against *Mycobacterium tuberculosis*.^[3] Docking studies suggest that these compounds may act by inhibiting the enoyl-ACP reductase enzyme, which is vital for mycobacterial cell wall synthesis.^[3]

Anti-inflammatory and Analgesic Activity

Several novel carboxamides derived from 2-phenyl**quinoline-4-carbohydrazide** have been synthesized and screened for their anti-inflammatory and analgesic properties.^{[5][18]} In the carrageenan-induced paw edema test in rats, a standard model for acute inflammation, some derivatives showed significant anti-inflammatory activity comparable to the reference drug, diclofenac sodium.^{[5][19]} This suggests that the quinoline carbohydrazide scaffold could be a valuable template for developing new non-steroidal anti-inflammatory drugs (NSAIDs).^[20] The analgesic effects have been evaluated using the writhing test, which measures peripheral analgesic activity.^[18]

Antioxidant Activity

The antioxidant potential of quinoline-3-carbohydrazide derivatives has been investigated using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the hydroxyl radical ($^{\circ}\text{OH}$) scavenging assay.^[8] These tests measure the ability of a compound to neutralize free radicals, which are implicated in oxidative stress and various diseases. The mechanism involves the donation of a hydrogen atom by the antioxidant molecule to stabilize the free radical.^[8]

Quantitative Biological Data Summary

Table 1: Anticancer Activity (IC₅₀ Values)

Compound Class	Cancer Cell Line	IC ₅₀ (μM)	Reference
2-(Quinoline-4-carbonyl)hydrazide-acrylamide hybrids	MCF-7 (Breast)	2.71 - 5.94	[7]
Quinoline-based dihydrazone derivatives	MCF-7 (Breast)	7.01 - 7.05	[16]
Quinoline hydrazide derivatives	SH-SY5Y (Neuroblastoma)	2.9 - 5.7	[21]
Quinoline hydrazide derivatives	Kelly (Neuroblastoma)	1.3 - 2.4	[21]
Quinoline hydrazide derivatives	MCF-7 (Breast)	> 25.0	[21]
Quinoline hydrazide derivatives	MDA-MB-231 (Breast)	18.8	[21]
Quinoline hydrazone derivatives	MCF-7 (Breast)	0.73	[13]
Thiazole-clubbed quinoline hydrazone derivatives	A549 (Lung)	3.93	[13]
Quinoline hydrazide-hydrazones	HCT116 (Colon)	0.33 - 4.87	[12]
Hydrazide derivatives	MCF-7 (Breast)	0.18 - 0.7	[15]

Table 2: Antimicrobial Activity (MIC Values)

Compound Class	Microorganism	MIC (µg/mL)	Reference
Quinoline carbohydrazide Schiff bases	Staphylococcus aureus	340	[9]
Quinoline-based hydroxyimidazolium hybrids	Staphylococcus aureus	2	[22]
Quinoline-based hydroxyimidazolium hybrids	Mycobacterium tuberculosis H37Rv	10 - 20	[22]
Quinolyl hydrazones	Various pathogenic strains	6.25 - 100	[12]
Quinoline-Sulfonamide Cadmium (II) Complex	Staphylococcus aureus	0.19	[17]
Quinoline-Sulfonamide Cadmium (II) Complex	Escherichia coli	6.09	[17]
Quinoline-Sulfonamide Cadmium (II) Complex	Candida albicans	0.19	[17]

Key Experimental Protocols

Synthesis of (E)-N'-(substituted-benzylidene)quinoline-3-carbohydrazide

This protocol describes a general method for synthesizing Schiff base derivatives from the core carbohydrazide.

- Preparation of Quinoline-3-carbohydrazide: Ethyl-3-quinoline carboxylate (1 equivalent) is refluxed with hydrazine hydrate (4 equivalents) in ethanol for 24 hours.[4] The reaction

mixture is cooled to room temperature, allowing the product to precipitate. The solid is then filtered, washed with ethanol, and recrystallized to yield pure quinoline-3-carbohydrazide.[4]

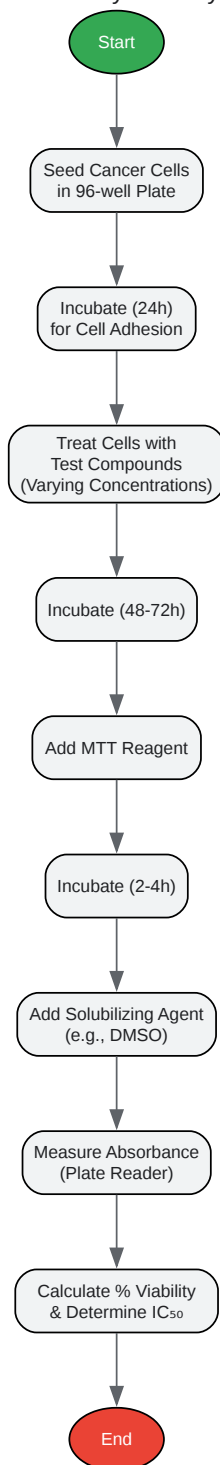
- **Schiff Base Synthesis:** A solution of quinoline-3-carbohydrazide (1 equivalent) in ethanol is treated with a specific substituted benzaldehyde (1 equivalent). A catalytic amount of glacial acetic acid is added, and the mixture is refluxed for several hours. Upon cooling, the resulting Schiff base precipitates, which is then filtered, washed, and dried to obtain the final product.[4]

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

- **Cell Seeding:** Cancer cells (e.g., MCF-7) are seeded into 96-well plates at a specific density and allowed to attach for 24 hours.[7]
- **Compound Treatment:** The cells are then treated with various concentrations of the synthesized quinoline carbohydrazide derivatives (typically ranging from 0.01 to 100 μ M) for a set period, often 48 or 72 hours.[12][21]
- **MTT Addition:** After incubation, the treatment medium is removed, and a solution of MTT is added to each well. The plate is incubated for another few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
- **Solubilization and Measurement:** A solubilizing agent (like DMSO) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- **Data Analysis:** The percentage of cell viability is calculated relative to untreated control cells. The IC_{50} value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[7]

Workflow for In Vitro Cytotoxicity (MTT Assay)

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Caption: Workflow for In Vitro Cytotoxicity (MTT Assay).

Antibacterial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

- **Preparation:** A two-fold serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
- **Inoculation:** Each well is inoculated with a standardized suspension of the test microorganism.
- **Incubation:** The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
- **Determination of MIC:** The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.^[17]

Structure-Activity Relationships (SAR)

Analysis of the biological data from various quinoline carbohydrazide derivatives has provided valuable insights into their structure-activity relationships (SAR).

- **Substituents on the Benzylidene Ring:** For anticancer activity, the nature and position of substituents on the N'-benzylidene ring play a critical role. Electron-withdrawing groups, such as nitro (NO₂) or halo (Cl, F) groups, often enhance cytotoxic activity.^[13] For example, a p-nitro group on the benzylidene ring was found to increase anticancer activity against the MCF-7 cell line.^[13] In contrast, for some activities, electron-donating groups like phenolic hydroxyls can increase potency, possibly by participating in hydrogen bonding.^[4]
- **Quinoline Ring Position:** The position of the carbohydrazide moiety on the quinoline ring (e.g., position 3 vs. 4) influences the biological profile.^{[4][9]}
- **Hybrid Molecules:** Linking the quinoline carbohydrazide scaffold to other pharmacologically active moieties, such as acrylamide or sulfonamide, can lead to hybrid molecules with enhanced potency and potentially novel mechanisms of action.^{[7][17]}

Conclusion and Future Perspectives

The quinoline carbohydrazide scaffold is a remarkably versatile and promising platform in medicinal chemistry. The extensive research highlighted in this guide demonstrates its significant potential in developing novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The ease of synthesis and derivatization allows for the creation of large compound libraries, which, when combined with robust biological screening and computational studies, can accelerate the discovery of lead compounds.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of the most potent derivatives through further structural modifications. In vivo studies in relevant animal models are essential to validate the in vitro findings and assess the safety and efficacy of these compounds.^{[15][23]} Moreover, exploring novel hybrid structures and investigating their effects on a wider range of biological targets will continue to unlock the full therapeutic potential of this exceptional scaffold.

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